molecular formula C21H19FN2O4S B2614754 2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899948-86-8

2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2614754
CAS No.: 899948-86-8
M. Wt: 414.45
InChI Key: YZFAYZKJCMVZPV-UHFFFAOYSA-N
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Description

This compound features a complex polycyclic framework combining a pyrrolo[1,2-a]pyrazine core, a 4-fluorophenyl substituent, and a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group. The pyrrolo-pyrazine moiety is a nitrogen-rich heterocycle known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the benzodioxine sulfonyl moiety may influence electronic properties and binding interactions .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c22-16-5-3-15(4-6-16)21-18-2-1-9-23(18)10-11-24(21)29(25,26)17-7-8-19-20(14-17)28-13-12-27-19/h1-9,14,21H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFAYZKJCMVZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic molecule with potential pharmaceutical applications. Its structure contains multiple functional groups that may contribute to its biological activity. This article reviews the biological properties of this compound based on available literature, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14FNO4SC_{15}H_{14}FNO_4S, and it features a pyrrolo[1,2-a]pyrazine core with a sulfonyl group and a fluorophenyl substituent. The presence of the benzodioxine moiety is noteworthy for its potential interactions in biological systems.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies demonstrated that derivatives of benzodioxines can induce apoptosis in various cancer cell lines by activating caspase pathways. The sulfonamide group may enhance this effect by improving solubility and bioavailability in aqueous environments .
  • Case Study : A derivative with a similar structure was tested against breast cancer cell lines (MCF-7) and showed a dose-dependent reduction in cell viability (IC50 ~ 15 µM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Research Findings : Compounds containing the benzodioxine structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
  • Data Table : Antimicrobial efficacy of related compounds.
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CBacillus subtilis4 µg/mL

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can act as an inhibitor for various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes in target cells.
  • Receptor Modulation : The fluorophenyl group may interact with specific receptors or proteins within cells, potentially modulating signaling pathways related to growth and apoptosis.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for further development:

  • Safety Assessment : Preliminary toxicity studies indicate low cytotoxicity in non-cancerous cell lines at therapeutic concentrations. However, further studies are needed to assess long-term effects and organ-specific toxicity .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of similar structures exhibit significant antimicrobial properties. A study involving related pyrazine compounds demonstrated promising antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features showed Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like cefotaxime .

Antioxidant Activity

The antioxidant potential of related compounds has been evaluated using the DPPH free radical scavenging method. Compounds derived from the pyrazine framework demonstrated antioxidant activities ranging from 29% to 67% , indicating their ability to neutralize free radicals effectively .

Anticancer Properties

The anticancer potential of pyrazine derivatives has been widely studied. For example, compounds similar to the target molecule have shown efficacy against various cancer cell lines, including K562 and MCF-7. These studies often highlight the role of specific substituents in enhancing cytotoxicity and inhibiting cell proliferation .

Case Studies

StudyCompoundBiological ActivityFindings
Pyrazine DerivativeAntimicrobialEffective against Gram-positive strains with MIC values comparable to cefotaxime
Pyrrolo-PyrazineAnticancerInduced cell death in K562 cells; significant activity against MCF-7
Dihydropyrido DerivativeAntioxidantExhibited antioxidant activity up to 67% in DPPH assay

Comparison with Similar Compounds

Pyrrolo[2,3-b]pyrazine Derivatives

  • RP185 (7-n-butyl-6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine) : Shares a pyrrolo-pyrazine core and 4-fluorophenyl substituent but differs in the sulfonyl and benzodioxine groups. RP185 exhibits a melting point of 161.9°C and distinct NMR shifts (e.g., δ 11.63 ppm for NH) . The n-butyl chain in RP185 likely enhances solubility compared to the bulkier benzodioxine sulfonyl group in the target compound.
  • Thieno[2,3-b]pyridine Derivatives: Compounds like 9a,b () feature fused thieno-pyridine systems instead of pyrrolo-pyrazine. These structures show moderate antimicrobial activity, suggesting that the heterocyclic core significantly impacts biological efficacy .

Pyrazolo[3,4-d]pyrimidines

  • 6-tert-butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (): This analog replaces the pyrrolo-pyrazine with a pyrazolo-pyrimidine core.

Substituent Effects

Fluorophenyl Groups

  • RP185 and RP193 (): Both contain fluorophenyl substituents but differ in fluorine position (para vs. ortho). RP193’s ortho-fluorophenyl group induces steric hindrance, which may reduce binding affinity compared to the target compound’s para-substituted analog .
  • 1-(4-Fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone (): Demonstrates the electronic effects of fluorophenyl groups, with NMR signals at δ 7.21–7.25 ppm for aromatic protons. Such substituents are known to enhance metabolic stability in drug design .

Sulfonyl/Sulfonamide Groups

  • N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (): Shares the benzodioxine sulfonamide group but includes a piperazinyl-furyl side chain. The sulfonamide group likely contributes to solubility and target engagement, as seen in kinase inhibitors .
  • 3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b]pyrrolo[4,5-c]pyrrole (): Features a phenylsulfonyl group instead of benzodioxine sulfonyl. The electron-withdrawing nature of sulfonyl groups stabilizes adjacent heterocycles, as evidenced by crystallographic data (R因子 = 0.049) .

Q & A

Q. Q1. What are common synthetic routes for this compound?

The synthesis typically involves multi-step strategies:

  • Grignard Reagent Addition : Reacting intermediates with Grignard reagents (e.g., ethyl or benzyl derivatives) under controlled temperatures (0°C to room temperature) in THF, followed by aqueous workup and column chromatography .
  • Condensation Reactions : Using (1-hydroxymethyl)benzotriazole with amines (e.g., 3-(pyrrol-1-yl)-1-propylamine) in chloroform with catalytic p-toluenesulfonic acid, yielding intermediates for nucleophilic substitutions .
  • Sulfonylation : Introducing the benzodioxine sulfonyl group via nucleophilic aromatic substitution with methylenesulfones .

Q. Table 1: Representative Yields from Key Steps

StepReagents/ConditionsYield (%)Reference
Grignard AdditionRMgX (R = ethyl, benzyl)63–81
Benzotriazole Condensation(1-Hydroxymethyl)benzotriazole51–55
Sulfonylation2-Fluorophenyl methylenesulfone60–75*
*Estimated from analogous reactions.

Advanced Synthesis Questions

Q. Q2. How can reaction conditions be optimized to improve yields or regioselectivity?

  • Computational Pre-screening : Use quantum chemical calculations (e.g., reaction path search methods) to predict optimal solvent systems, temperature, and substituent effects. This reduces trial-and-error experimentation .
  • One-Pot Strategies : Combine sulfonylation and cyclization steps in a single pot to minimize intermediate isolation losses, as demonstrated for benzothiazine analogs .
  • Catalytic Enhancements : Explore Lewis acids (e.g., SnCl₂) or organocatalysts to accelerate sulfonyl group activation, inspired by pyrazoline synthesis protocols .

Basic Structural Characterization

Q. Q3. What techniques are critical for confirming the compound’s structure?

  • X-ray Crystallography : Resolves stereochemistry and validates the dihydrobenzodioxine sulfonyl orientation (mean σ(C–C) = 0.003 Å; R-factor < 0.05) .
  • Multinuclear NMR : Key signals include:
    • ¹H NMR : Pyrrolo-pyrazine protons at δ 3.2–4.1 ppm (multiplet), fluorophenyl aromatic protons at δ 7.1–7.5 ppm .
    • ¹³C NMR : Sulfonyl-SO₂ carbon at ~125 ppm, pyrrolo-pyrazine carbons at 40–60 ppm .

Advanced Structural Analysis

Q. Q4. How to resolve contradictions in spectroscopic vs. crystallographic data?

  • Dynamic NMR : Detect conformational flexibility (e.g., ring puckering) causing discrepancies between solid-state (X-ray) and solution (NMR) structures .
  • DFT Calculations : Compare computed NMR chemical shifts (e.g., using B3LYP/6-31G*) with experimental data to validate minor tautomers or rotamers .
  • Variable-Temperature Studies : Monitor NMR signal coalescence to identify temperature-dependent dynamic processes .

Biological Activity Screening

Q. Q5. What methodologies are used for preliminary bioactivity assessment?

  • Enzyme Inhibition Assays : Test against fungal tyrosinase or bacterial kinases using fluorophenyl-containing pyrazoline analogs as reference (IC₅₀ ~10–50 µM) .
  • Microplate-Based Screening : Evaluate antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains .

Advanced Pharmacological Studies

Q. Q6. How to design structure-activity relationship (SAR) studies for this compound?

  • Fluorine Scanning : Compare 4-fluorophenyl vs. 2,4-difluorophenyl analogs to assess electronic effects on target binding .
  • Sulfonyl Group Modifications : Replace benzodioxine sulfonyl with phenylsulfonyl or heterocyclic sulfonamides to probe steric vs. electronic contributions .
  • Molecular Docking : Use PyRx or AutoDock to model interactions with enzyme active sites (e.g., tyrosinase), guided by crystallographic data from related pyrazolines .

Handling Data Contradictions

Q. Q7. How to address conflicting bioactivity results across studies?

  • Meta-Analysis : Cross-reference datasets from pyrazoline derivatives (e.g., antifungal vs. antibacterial trends) to identify substituent-specific trends .
  • Dose-Response Validation : Repeat assays under standardized conditions (e.g., fixed inoculum size, pH 7.4) to rule out protocol variability .

Computational Modeling

Q. Q8. What computational tools are recommended for reaction optimization?

  • Reaction Path Search : Apply the AFIR method in GRRM17 to identify low-energy pathways for sulfonylation or cyclization steps .
  • COMSOL Multiphysics : Model mass transfer limitations in one-pot syntheses to optimize stirring rates and solvent viscosity .

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